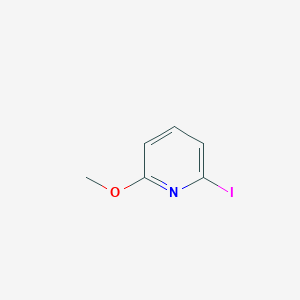

2-Iodo-6-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTZHYATPMNUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590345 | |

| Record name | 2-Iodo-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182275-70-3 | |

| Record name | 2-Iodo-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Iodo-6-methoxypyridine (CAS 182275-70-3)

Executive Summary

2-Iodo-6-methoxypyridine (CAS 182275-70-3 ) is a high-value heterocyclic building block extensively utilized in modern medicinal chemistry and agrochemical synthesis. Distinguished by the presence of a reactive iodine atom at the C2 position and an electron-donating methoxy group at C6, this scaffold offers a unique electronic profile that facilitates regioselective cross-coupling reactions.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, reactivity profiles in Palladium-catalyzed transformations (Suzuki-Miyaura, Sonogashira), and its strategic utility in Structure-Activity Relationship (SAR) campaigns.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound is a halogenated pyridine derivative.[1][2] The iodine substituent serves as an excellent leaving group for oxidative addition, while the methoxy group modulates the electron density of the pyridine ring, enhancing stability compared to bare iodopyridines.

Table 1: Technical Specifications

| Property | Data |

| CAS Number | 182275-70-3 |

| IUPAC Name | 2-Iodo-6-methoxypyridine |

| Molecular Formula | |

| Molecular Weight | 235.02 g/mol |

| Physical State | Solid (Off-white to pale yellow crystalline powder) |

| Melting Point | 39–40 °C |

| Boiling Point | ~248 °C (at 760 mmHg) |

| Solubility | Soluble in DCM, THF, EtOAc, Methanol; Insoluble in water |

| SMILES | COc1cccc(I)n1 |

| InChI Key | NTXRNCUPGYOZCN-UHFFFAOYSA-N |

Synthetic Methodology

Primary Route: The Sandmeyer Reaction

The most reliable laboratory-scale synthesis involves the diazotization of 2-amino-6-methoxypyridine followed by iodination. This method ensures high regioselectivity and avoids the formation of di-iodinated byproducts common in direct electrophilic halogenation.

Protocol Overview

-

Diazotization: The amino group is converted to a diazonium salt using sodium nitrite (

) in acidic media at low temperature ( -

Iodination: Potassium iodide (

) is introduced, facilitating a radical-nucleophilic aromatic substitution (

Step-by-Step Experimental Protocol

-

Reagents: 2-Amino-6-methoxypyridine (1.0 eq),

(2.5 eq, 20% aq), -

Solvent: Water (

).[3]

-

Dissolution: Charge a round-bottom flask with 2-amino-6-methoxypyridine and 20% aqueous sulfuric acid. Cool the suspension to

in an ice/salt bath. -

Diazotization: Dropwise add an aqueous solution of

, maintaining the internal temperature below -

Quenching: Slowly add an aqueous solution of

. Evolution of nitrogen gas ( -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The solution will turn dark due to iodine liberation.

-

Work-up: Neutralize with saturated

. Add solid sodium thiosulfate ( -

Extraction: Extract with Dichloromethane (

, 3x). Dry combined organics over -

Purification: Flash column chromatography (Hexanes/EtOAc) yields the pure product as a low-melting solid.

Synthesis Workflow Diagram[8]

Figure 1: Step-by-step synthetic pathway via the Sandmeyer reaction, highlighting the critical diazonium intermediate.

Reactivity Profile & Applications

Mechanistic Advantages

The C2-Iodine bond is significantly weaker and more polarizable than C-Br or C-Cl bonds, making 2-iodo-6-methoxypyridine a superior electrophile for oxidative addition to Palladium(0).

-

Regioselectivity: In poly-halogenated systems, the C2-I site reacts preferentially over C-Cl or C-Br sites.

-

Electronic Effect: The C6-Methoxy group acts as a

-acceptor/

Key Transformations

The compound serves as a "linchpin" in modular drug synthesis:

-

Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to form biaryl systems.[4]

-

Sonogashira Coupling: Reaction with terminal alkynes to install acetylene linkers.

-

Buchwald-Hartwig Amination: Introduction of amines at the C2 position.

-

Heck Reaction: Vinylation of the pyridine ring.

Reactivity Map

Figure 2: Divergent synthesis capabilities of 2-Iodo-6-methoxypyridine, illustrating its versatility as a scaffold.

Medicinal Chemistry Utility

In drug discovery, the 2-methoxy-pyridine motif is often employed as a bioisostere for phenyl rings or other heterocycles.

-

Metabolic Stability: The methoxy group blocks the C6 position from metabolic oxidation (e.g., by CYP450).

-

H-Bonding: The pyridine nitrogen retains H-bond acceptor capability, crucial for binding to kinase hinge regions or GPCR pockets.

-

Solubility: The pyridine nitrogen and methoxy oxygen improve aqueous solubility compared to all-carbon analogs.

Case Study Context: This scaffold is frequently observed in the synthesis of kinase inhibitors and pain management therapeutics (e.g., COX-2 inhibitors or ion channel modulators) where the pyridine ring orients substituents in a specific vector to maximize receptor affinity.

Handling and Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive; exposure to light can cause liberation of iodine, indicated by a yellow/brown discoloration.

-

Safety: As an organoiodide, it is potentially irritating to eyes and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

-

Stability: Stable under standard laboratory conditions if kept dry and dark. Avoid strong oxidizing agents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11219715, 2-Iodo-6-methoxypyridine. Retrieved from [Link]

-

ChemBK. 2-Iodo-6-Methoxy-Pyridine Physical Properties and Safety. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Application. Retrieved from [Link]

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for halogen-metal exchange in pyridines).

Sources

- 1. CAS 13472-61-2: 5-Iodo-2-methoxypyridine | CymitQuimica [cymitquimica.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 2-Iodo-6-methoxypyridine

Introduction: The Strategic Importance of 2-Iodo-6-methoxypyridine

2-Iodo-6-methoxypyridine is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its strategic importance lies in the orthogonal reactivity of its functional groups: the methoxy group, an electron-donating group, influences the electronic properties of the pyridine ring, while the iodo group serves as a versatile handle for a wide array of cross-coupling reactions. This allows for the facile introduction of molecular complexity, making it an indispensable intermediate in the synthesis of numerous pharmaceutical agents and functional materials. This guide provides an in-depth exploration of the principal synthetic pathways to this valuable compound, offering a comparative analysis of their advantages, mechanistic underpinnings, and practical considerations.

Comparative Overview of Synthetic Pathways

Three primary synthetic strategies have emerged for the preparation of 2-iodo-6-methoxypyridine: Halogen Exchange (the Finkelstein Reaction), Direct Iodination, and the Sandmeyer Reaction. The choice of pathway is often dictated by the availability and cost of starting materials, desired scale, and the specific requirements for purity and yield.

| Synthesis Pathway | Starting Material | Key Reagents | General Yield | Advantages | Disadvantages |

| Halogen Exchange | 2-Chloro-6-methoxypyridine or 2-Bromo-6-methoxypyridine | Sodium Iodide (NaI) or Potassium Iodide (KI) in Acetone | Good to Excellent | High yields, readily available starting materials, simple procedure. | Requires a two-step synthesis of the starting halopyridine. |

| Direct Iodination | 2-Methoxypyridine | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) | Good | One-pot reaction from a commercially available starting material, mild conditions. | Potential for regioselectivity issues, requires careful control of reaction conditions. |

| Sandmeyer Reaction | 2-Amino-6-methoxypyridine | Sodium Nitrite (NaNO₂), Potassium Iodide (KI) | Moderate to Good | Utilizes a common and often inexpensive starting material. | Diazonium intermediates can be unstable, may generate side products. |

Pathway 1: Halogen Exchange (Finkelstein Reaction)

The Finkelstein reaction is a robust and widely employed method for the synthesis of 2-iodo-6-methoxypyridine, proceeding via a nucleophilic aromatic substitution mechanism.[1][2] The reaction's success is driven by Le Châtelier's principle; the precipitation of the insoluble sodium chloride or bromide in acetone drives the equilibrium towards the formation of the desired iodo-product.[1]

Reaction Workflow

Caption: Finkelstein Reaction Workflow

Detailed Experimental Protocol

Starting Material: 2-Chloro-6-methoxypyridine or 2-Bromo-6-methoxypyridine

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-6-methoxypyridine (1.0 eq) and anhydrous acetone (10-15 mL per gram of starting material).

-

Addition of Iodide: Add sodium iodide (1.5 - 2.0 eq) to the stirring solution.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A white precipitate of sodium chloride will form as the reaction proceeds.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the precipitated sodium chloride. Wash the precipitate with a small amount of acetone.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and then with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Pathway 2: Direct Iodination

Direct iodination of 2-methoxypyridine offers a more convergent approach to 2-iodo-6-methoxypyridine. The use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is a particularly effective method for the iodination of electron-rich aromatic and heteroaromatic compounds.[3][4]

Mechanism of Direct Iodination with NIS/TFA

The reaction proceeds via an electrophilic aromatic substitution mechanism. Trifluoroacetic acid activates the N-iodosuccinimide, generating a more potent electrophilic iodine species, which is then attacked by the electron-rich pyridine ring. The methoxy group at the 6-position directs the substitution primarily to the adjacent C2 position.

Caption: Direct Iodination Mechanism

Detailed Experimental Protocol

Starting Material: 2-Methoxypyridine

-

Reaction Setup: In a round-bottom flask, dissolve 2-methoxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (10-20 mL per gram of starting material).[4]

-

Reagent Addition: Add N-iodosuccinimide (1.1 - 1.2 eq) to the solution.

-

Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (0.1 - 0.2 eq) dropwise to the stirring mixture.[3]

-

Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Isolation and Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration under reduced pressure, purify the crude product by column chromatography on silica gel or recrystallization.

Pathway 3: The Sandmeyer Reaction

The Sandmeyer reaction provides a classical and effective route to aryl halides from aryl amines via a diazonium salt intermediate.[5] In the context of 2-iodo-6-methoxypyridine synthesis, this pathway commences with 2-amino-6-methoxypyridine.

Sandmeyer Reaction Workflow

Caption: Sandmeyer Reaction Workflow

Detailed Experimental Protocol

Starting Material: 2-Amino-6-methoxypyridine

-

Diazotization:

-

Suspend 2-amino-6-methoxypyridine (1.0 eq) in a mixture of water and a strong acid (e.g., sulfuric acid or hydrochloric acid) in a flask cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 - 1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (1.5 - 2.0 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Gentle heating may be necessary to drive the reaction to completion.[6]

-

-

Work-up and Purification:

-

Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 2-iodo-6-methoxypyridine.

-

Characterization of 2-Iodo-6-methoxypyridine

| Property | Value |

| Molecular Formula | C₆H₆INO |

| Molecular Weight | 235.02 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 39-40 °C[7] |

| Boiling Point | 248.4 °C at 760 mmHg[7] |

| ¹H NMR (CDCl₃) | δ (ppm): 7.39 (t, 1H), 6.95 (d, 1H), 6.78 (d, 1H), 3.92 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 163.8, 140.2, 122.9, 111.4, 88.9, 53.8 |

Safety and Handling

2-Iodo-6-methoxypyridine:

-

Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

Key Precursors:

-

2-Chloro-6-methoxypyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[8]

-

2-Bromo-6-methoxypyridine: Similar hazards to the chloro-analogue.

-

2-Methoxypyridine: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[9]

-

2-Amino-6-methoxypyridine: Toxic if swallowed. Fatal in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11]

-

N-Iodosuccinimide (NIS): Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5][12]

-

Sodium Nitrite (NaNO₂): Oxidizing solid. Toxic if swallowed.

General Laboratory Safety: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of 2-iodo-6-methoxypyridine can be effectively achieved through several distinct pathways. The Finkelstein reaction offers a high-yielding and straightforward method, provided the precursor halopyridines are accessible. Direct iodination presents a more convergent and milder alternative, while the Sandmeyer reaction is a viable option when starting from the corresponding amine. The selection of the optimal route will depend on a careful consideration of factors such as starting material availability, cost, scalability, and the specific requirements of the research or development program. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize this important chemical intermediate.

References

-

Finkelstein reaction. In: Wikipedia. ; 2023. Accessed January 30, 2026. [Link]

-

FINKELSTEIN REACTION | EXPLANATION - AdiChemistry. Accessed January 30, 2026. [Link]

-

Request PDF | 2-Iodo-3-methoxy-6-methylpyridine. Accessed January 30, 2026. [Link]

-

2-Iodo-6-Methoxy-Pyridine - ChemBK. Accessed January 30, 2026. [Link]

-

2-Amino-6-methoxypyridine Supplier & Manufacturer in China - Pipzine Chemicals. Accessed January 30, 2026. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Accessed January 30, 2026. [Link]

-

COPPER-CATALYZED CONJUGATE ADDITION OF FUNCTIONALIZED ORGANOZINC REAGENTS TO α,β-UNSATURATED KETONES - Organic Syntheses Procedure. Accessed January 30, 2026. [Link]

-

2-Methoxypyridine | C6H7NO - PubChem. Accessed January 30, 2026. [Link]

-

PDF) Molecular polarizability and vibrational spectra of 2,6-dihydroxypyridine hydrochloride. Accessed January 30, 2026. [Link]

-

N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF. Accessed January 30, 2026. [Link]

-

Alkyl iodide synthesis by iodination or substitution - Organic Chemistry Portal. Accessed January 30, 2026. [Link]

-

Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. Accessed January 30, 2026. [Link]

-

NaNO2‐activated oxidative iodination reaction of aromatic compounds. - ResearchGate. Accessed January 30, 2026. [Link]

-

Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. Accessed January 30, 2026. [Link]

-

N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination - OUCI. Accessed January 30, 2026. [Link]

-

Org. Synth. 2005, 81, 121 - Organic Syntheses Procedure. Accessed January 30, 2026. [Link]

-

2‐Methoxy Pyridine - ResearchGate. Accessed January 30, 2026. [Link]

-

a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal - LOCKSS. Accessed January 30, 2026. [Link]

-

MECHANISM OF ELECTROPHILIC AROMATIC SUBSTITUTION. Accessed January 30, 2026. [Link]

-

MSDS of 2-chloro-6-methoxypyridine-4-carbaldehyde. Accessed January 30, 2026. [Link]

-

Sandmeyer reaction - L.S.College, Muzaffarpur. Accessed January 30, 2026. [Link]

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Accessed January 30, 2026. [Link]

-

Deaminative chlorination of aminoheterocycles - PMC. Accessed January 30, 2026. [Link]

-

Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. Accessed January 30, 2026. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Accessed January 30, 2026. [Link]

-

Safety Data Sheet - DC Fine Chemicals. Accessed January 30, 2026. [Link]

-

1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives - ResearchGate. Accessed January 30, 2026. [Link]

-

Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. Accessed January 30, 2026. [Link]

-

2-Iodo-3-methoxypyridine | 93560-55-5 - J&K Scientific LLC. Accessed January 30, 2026. [Link]

-

13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections. Accessed January 30, 2026. [Link]

-

Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC. Accessed January 30, 2026. [Link]

Sources

- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 2. adichemistry.com [adichemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]

- 5. synquestlabs.com [synquestlabs.com]

- 6. lobachemie.com [lobachemie.com]

- 7. chembk.com [chembk.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Amino-6-methoxypyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 2-Iodo-6-methoxypyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-Iodo-6-methoxypyridine, a versatile building block in modern organic synthesis. Authored for the discerning researcher, this document delves into its synthesis, characterization, reactivity, and safe handling, underpinning its significance in the development of novel pharmaceuticals and functional materials.

Introduction: A Key Synthetic Intermediate

2-Iodo-6-methoxypyridine is a halogenated pyridine derivative that has garnered significant interest in the field of medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-withdrawing iodine atom and the electron-donating methoxy group on the pyridine ring, make it a valuable substrate for a variety of cross-coupling reactions. This reactivity profile allows for the facile introduction of diverse functionalities, enabling the construction of complex molecular architectures.

The strategic placement of the iodo and methoxy groups influences the regioselectivity of subsequent reactions, providing chemists with a powerful tool for targeted synthesis. This guide will explore the fundamental properties of this compound, providing the necessary technical insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physical properties of a reagent is paramount for its successful application in chemical synthesis. The key physicochemical data for 2-Iodo-6-methoxypyridine are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆INO | |

| Molecular Weight | 235.02 g/mol | |

| Melting Point | 39-40 °C | |

| Boiling Point | 248.4 °C at 760 mmHg | |

| Appearance | Pale yellow to brown solid | |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; less soluble in water. | |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C. |

Synthesis of 2-Iodo-6-methoxypyridine

The synthesis of 2-Iodo-6-methoxypyridine can be achieved through the iodination of a suitable pyridine precursor. While several methods exist for the iodination of aromatic systems, a common approach for this specific transformation involves the direct iodination of 2-methoxypyridine. The following protocol is a representative example based on established methodologies for the synthesis of similar iodo-pyridines.

Diagram of the Synthetic Workflow

Caption: General workflow for the synthesis of 2-Iodo-6-methoxypyridine.

Experimental Protocol: Iodination of 2-Methoxypyridine

Disclaimer: This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

2-Methoxypyridine

-

Iodine (I₂)

-

Oxidizing agent (e.g., periodic acid (HIO₄), N-Iodosuccinimide (NIS), or hydrogen peroxide/iodine)

-

Suitable solvent (e.g., acetic acid, sulfuric acid, or an organic solvent like dichloromethane or acetonitrile)

-

Sodium thiosulfate solution (for quenching)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxypyridine in the chosen solvent.

-

Addition of Reagents: To the stirred solution, add iodine and the oxidizing agent. The addition should be done portion-wise or dropwise, depending on the reagents, while monitoring the reaction temperature. Some iodination reactions may require heating to proceed at a reasonable rate.

-

Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

-

Extraction: If an organic solvent was used, wash the reaction mixture with water and brine. If the reaction was performed in an acidic medium, neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) before extracting the product with an organic solvent. Extract the aqueous layer multiple times with the chosen organic solvent.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-Iodo-6-methoxypyridine. Further purification can be achieved by recrystallization if necessary.

Spectroscopic Characterization

The identity and purity of 2-Iodo-6-methoxypyridine are confirmed through various spectroscopic techniques. The expected spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the iodo and methoxy groups. The methoxy group will exhibit a singlet in the upfield region (typically around 3.9-4.1 ppm).

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the iodine atom will be significantly shielded, appearing at a lower chemical shift compared to the other aromatic carbons. The carbon of the methoxy group will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching vibrations of the pyridine ring, and the C-O stretching of the methoxy group. The C-I stretching vibration typically appears in the far-infrared region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 235.02. The fragmentation pattern will be characteristic of a substituted pyridine, with potential losses of the iodo, methoxy, or methyl groups.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 2-Iodo-6-methoxypyridine lies in its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. This reactivity makes it a valuable precursor for the synthesis of more complex molecules.

Diagram of Common Cross-Coupling Reactions

Caption: Key cross-coupling reactions utilizing 2-Iodo-6-methoxypyridine.

Key Applications:

-

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling 2-Iodo-6-methoxypyridine with various boronic acids or esters. This allows for the synthesis of biaryl compounds, which are common structural motifs in many biologically active molecules.

-

Heck Coupling: The Heck reaction enables the formation of carbon-carbon bonds between 2-Iodo-6-methoxypyridine and alkenes, leading to the synthesis of substituted styrene derivatives.

-

Sonogashira Coupling: This reaction is employed to form a carbon-carbon triple bond by coupling 2-Iodo-6-methoxypyridine with terminal alkynes, providing access to a wide range of alkynylpyridine derivatives.

-

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling 2-Iodo-6-methoxypyridine with various primary or secondary amines, leading to the synthesis of substituted aminopyridines, a prevalent class of compounds in medicinal chemistry.

The products of these reactions serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials. The ability to introduce a wide array of substituents at the 2-position of the 6-methoxypyridine core makes this compound an invaluable tool for structure-activity relationship (SAR) studies in drug discovery programs.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-Iodo-6-methoxypyridine.

Hazard Identification:

-

Based on data for similar compounds, 2-Iodo-6-methoxypyridine may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

Handling:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3]

-

Recommended storage temperature is between 2-8 °C.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-Iodo-6-methoxypyridine is a highly valuable and versatile building block in organic synthesis. Its well-defined physical properties and predictable reactivity in a multitude of cross-coupling reactions make it an indispensable tool for medicinal chemists and materials scientists. This guide has provided a comprehensive overview of its key characteristics, a practical synthetic protocol, and essential safety information to facilitate its effective and safe use in the laboratory. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel molecules with significant biological and material properties.

References

-

PubChem. (n.d.). 2-Iodo-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Angene Chemical. (2024, April 19). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2025, August 10). 2-Iodo-3-methoxy-6-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

-

ChemBK. (n.d.). 2-Iodo-6-Methoxy-Pyridine. Retrieved from [Link]

Sources

2-Iodo-6-methoxypyridine: Electronic Architecture & Synthetic Utility

The following technical guide provides an in-depth analysis of 2-Iodo-6-methoxypyridine , a critical bifunctional scaffold in medicinal chemistry. This document is structured to serve as a decision-making tool for synthetic planning and property modulation in drug discovery.[1]

Technical Whitepaper | Version 1.0

Executive Summary: The "Push-Pull" Scaffold

2-Iodo-6-methoxypyridine (CAS: 40473-07-2) represents a privileged "push-pull" electronic system. The molecule combines an electron-deficient pyridine core with two opposing substituents: a strongly electron-donating methoxy group (+M) and a polarizable, weakly withdrawing iodine atom (-I).

For the medicinal chemist, this molecule is not merely a building block but a programmable switch .[1] The C–I bond offers a low-energy entry point for cross-coupling (oxidative addition), while the methoxy group modulates lipophilicity (LogP) and protects the C6 position from metabolic oxidation. Its unique electronic distribution allows for orthogonal functionalization, distinguishing it from symmetrical dihalo-pyridines.[1]

Molecular Architecture & Electronic Landscape

Orbital Engineering & The "String-of-Pearls" Effect

To understand the reactivity of 2-iodo-6-methoxypyridine, one must analyze its Frontier Molecular Orbitals (FMOs).

-

LUMO Topology (The "String-of-Pearls"): Unlike alkyl halides where the LUMO is concentrated on the C–X antibonding orbital (

), the 2-iodopyridine system exhibits a unique LUMO distribution often described as a "String-of-Pearls." The LUMO lobes extend significantly beyond the iodine atom. This extension increases the capture radius for transition metals (e.g., Pd(0)), facilitating oxidative addition even in sterically crowded environments.[1] -

HOMO Localization: The Highest Occupied Molecular Orbital (HOMO) is heavily influenced by the methoxy oxygen's lone pair (

). This orbital density feeds into the pyridine

Electronic Vector Map

The molecule operates under three competing vectors:

-

Inductive Withdrawal (-I): The Pyridine Nitrogen and Iodine atom pull electron density, deactivating the ring toward electrophiles.[1]

-

Resonance Donation (+M): The Methoxy group pumps electron density into the ring, specifically shielding C3 and C5.[1]

-

Dipole Minimization: The methoxy group typically adopts a conformation anti to the pyridine nitrogen lone pair to minimize dipole-dipole repulsion, affecting the molecule's binding mode in protein pockets.

Visualization: Reactivity Divergence Pathway

The following diagram illustrates how these electronic features translate into orthogonal reaction pathways.

Figure 1: Orthogonal reactivity map. The C-I bond is the kinetic point of entry, while the methoxy group serves as a latent pyridone or directing group.

Spectroscopic Fingerprint (Self-Validation)

When synthesizing or sourcing this material, 13C NMR is the primary tool for structural validation.[1] The "Heavy Atom Effect" of iodine provides a diagnostic signature.[1]

| Carbon Position | Predicted Shift ( | Mechanistic Explanation |

| C2 (C-I) | 115.0 - 118.0 | Diagnostic Peak. Upfield shift relative to pyridine (150 ppm) due to the "Heavy Atom Effect" (spin-orbit coupling) of Iodine. |

| C6 (C-OMe) | 163.0 - 165.0 | Deshielded by the electronegative Oxygen atom (Ipso effect) and Nitrogen. |

| C4 | 138.0 - 140.0 | Meta to both substituents; relatively unperturbed pyridine resonance.[1] |

| C3/C5 | 105.0 - 120.0 | Shielded by the +M effect of the Methoxy group (Ortho/Para relationship). |

| OMe (CH3) | 53.0 - 55.0 | Typical methoxy region.[1] |

Note: Shifts are referenced to CDCl3. The C2-I peak is often weak due to the lack of NOE enhancement (quaternary carbon) and broadening from the Iodine quadrupole.

Synthetic Protocols & Experimental Logic

The "Gold Standard" Route: From 2,6-Dichloropyridine

While direct iodination of 2-methoxypyridine is possible, it often yields inseparable mixtures of C3 and C5 isomers. The most authoritative, regiochemically pure route utilizes a Displacement-Finkelstein sequence .[1]

Step 1: Regioselective Methoxylation[1]

-

Reagents: 2,6-Dichloropyridine, NaOMe (1.05 eq), MeOH.

-

Logic:

reaction. The first chloride displacement is facile.[1] The second is significantly slower due to the electron-donating nature of the newly installed methoxy group, preventing over-reaction. -

Protocol: Reflux 2,6-dichloropyridine with NaOMe in MeOH for 4-6 hours. Aqueous workup yields 2-chloro-6-methoxypyridine .

Step 2: Aromatic Finkelstein Reaction (Trans-Halogenation)

-

Reagents: 2-Chloro-6-methoxypyridine, NaI (5.0 eq), Acetyl Chloride (0.5 eq) or TMSCl, MeCN (anhydrous).[1]

-

Mechanism: Standard Finkelstein conditions (NaI/Acetone) fail for aryl chlorides.[1] Acid catalysis (via in situ generation of transient HI or activation of the C-Cl bond by Lewis acids) is required to lower the activation energy for the

-like transition state. -

Protocol:

Physicochemical Properties for Drug Design

| Property | Value (Approx.) | Implication for MedChem |

| Molecular Weight | 235.02 Da | Fragment-like; high ligand efficiency potential. |

| cLogP | ~ 2.0 - 2.3 | Moderate lipophilicity; good membrane permeability.[1] |

| pKa (Conj. Acid) | ~ 1.5 - 2.0 | Less basic than pyridine (5.[1]2) or 2-methoxypyridine (3.3).[1] The Iodine (-I) suppresses protonation at N, reducing hERG liability risks associated with basic centers.[1] |

| H-Bond Acceptors | 2 (N, O) | The Nitrogen is a weak acceptor due to Iodine induction.[1] |

Reactivity Profile: vs. Cross-Coupling

A common pitfall is assuming the Iodine and Methoxy groups are static.[1] The researcher must be aware of the Site-Selectivity Hierarchy :

-

Pd(0) Catalysis (Suzuki/Negishi):

-

Nucleophilic Aromatic Substitution (

):-

Selectivity: Poor.[1]

-

Reasoning: The methoxy group deactivates the ring. Displacing the methoxy group (to generate 2-iodo-6-aminopyridine) requires harsh conditions (high temp, strong nucleophile) and often leads to decomposition of the iodide.

-

-

Lithium-Halogen Exchange:

-

Risk: Treating 2-iodo-6-methoxypyridine with

-BuLi results in rapid C2-lithiation. However, if the temperature is not controlled (>-78°C), the "Dance of Iodine" (halogen migration) can occur, scrambling the substitution pattern.

-

References

-

Synthesis & Finkelstein Conditions

-

Klapars, A., & Buchwald, S. L. (2002).[1] Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides. Journal of the American Chemical Society.[1] Link[1]

-

Cantillo, D., et al. (2013).[1] Flash Chemistry for the Synthesis of 2-Iodopyridines. Journal of Organic Chemistry.

-

-

Electronic Properties & NMR

-

Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry.[1] VCH Publishers.[1] (Reference for Heavy Atom Effect).

-

Contreras, R. H., et al. (1993).[1] Effects of electronic resonance interaction on the methoxy group NMR parameters. Journal of Physical Chemistry. Link[1]

-

-

Reactivity & Selectivity

Sources

The Synthetic Chemist's Guide to 2-Iodo-6-methoxypyridine: A Versatile Building Block for Modern Organic Synthesis

Introduction: Unveiling the Potential of a Key Heterocyclic Intermediate

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic use of functionalized heterocyclic building blocks is paramount. Among these, 2-iodo-6-methoxypyridine has emerged as a highly versatile and valuable intermediate. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group and the reactive iodo substituent on the pyridine core, make it an ideal substrate for a variety of powerful cross-coupling reactions. This guide provides an in-depth technical overview of the synthesis, reactivity, and key applications of 2-iodo-6-methoxypyridine, offering field-proven insights for researchers, scientists, and professionals in drug development. The pyridine ring is a common scaffold in many biologically active molecules, and the presence of the reactive iodo group makes 2-iodo-substituted pyridines valuable intermediates for further organic transformations.[1]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 182275-70-3 | |

| Molecular Formula | C₆H₆INO | |

| Molar Mass | 235.02 g/mol | |

| Melting Point | 39-40 °C | |

| Boiling Point | 248.4 °C at 760 mmHg |

Safety and Handling: 2-Iodo-6-methoxypyridine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[2] Work should be conducted in a well-ventilated fume hood.

Synthesis of 2-Iodo-6-methoxypyridine: Strategic Pathways

The synthesis of 2-iodo-6-methoxypyridine can be approached from several common starting materials. The choice of synthetic route often depends on the availability of precursors and the desired scale of the reaction.

Pathway 1: From 2-Chloro-6-methoxypyridine

A common and cost-effective route involves the Finkelstein reaction, where the chloro-substituent of 2-chloro-6-methoxypyridine is exchanged for an iodo-substituent.

Diagram 1: Synthesis of 2-Iodo-6-methoxypyridine from 2-Chloro-6-methoxypyridine.

Experimental Protocol:

-

To a solution of 2-chloro-6-methoxypyridine (1.0 eq) in acetone, add sodium iodide (1.5 - 2.0 eq).

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 2-iodo-6-methoxypyridine.

Causality Behind Experimental Choices: Acetone is the solvent of choice due to its ability to dissolve the organic substrate while allowing the precipitation of the sodium chloride byproduct, driving the equilibrium towards the product. The use of an excess of sodium iodide ensures a high conversion rate.

Pathway 2: From 2-Amino-6-methoxypyridine via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method to convert an amino group into an iodo group.

Diagram 2: Synthesis via the Sandmeyer Reaction.

Experimental Protocol:

-

Dissolve 2-amino-6-methoxypyridine (1.0 eq) in a mixture of sulfuric acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the diazonium salt solution to the potassium iodide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with saturated sodium thiosulfate solution and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography.

Expertise & Experience: Precise temperature control during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The slow addition of the diazonium salt to the iodide solution controls the evolution of nitrogen gas.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of 2-iodo-6-methoxypyridine lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is readily activated by palladium(0) catalysts, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[3] 2-Iodo-6-methoxypyridine readily couples with a variety of aryl and heteroaryl boronic acids and their esters.[3]

Diagram 3: Generalized Suzuki-Miyaura Coupling Workflow.

Experimental Protocol (General):

-

To a degassed mixture of 2-iodo-6-methoxypyridine (1.0 eq), an arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Trustworthiness: The use of a pre-catalyst or the in-situ generation of the active Pd(0) species is crucial. The choice of base is also critical; inorganic bases like carbonates or phosphates are commonly employed to activate the boronic acid for transmetalation.[4]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to arylethynes, which are valuable intermediates in organic synthesis.

Experimental Protocol (General):

-

To a solution of 2-iodo-6-methoxypyridine (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylamine).

-

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove any precipitated salts and concentrate the filtrate.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5][6] This reaction allows for the coupling of 2-iodo-6-methoxypyridine with a wide range of primary and secondary amines.[7]

Diagram 4: Generalized Buchwald-Hartwig Amination Workflow.

Experimental Protocol (General):

-

To an oven-dried flask, add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add a solution of 2-iodo-6-methoxypyridine (1.0 eq) and the amine (1.1-1.2 eq) in a dry, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Authoritative Grounding: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[8]

Applications in the Synthesis of Biologically Active Molecules

The 2,6-disubstituted pyridine motif is a common feature in many pharmaceuticals and agrochemicals. 2-Iodo-6-methoxypyridine serves as a key starting material for accessing these complex structures. For instance, the methoxypyridine unit can act as a masked pyridone, which is present in various natural products, including the Lycopodium alkaloids.[9] The ability to introduce diverse substituents at the 2-position via cross-coupling reactions makes 2-iodo-6-methoxypyridine a powerful tool in medicinal chemistry for structure-activity relationship (SAR) studies. Derivatives of methoxypyridines have shown potential as analgesics for treating neuropathic pain.[10]

Conclusion and Future Outlook

2-Iodo-6-methoxypyridine is a versatile and highly valuable building block in modern organic synthesis. Its straightforward preparation and high reactivity in a range of palladium-catalyzed cross-coupling reactions make it an indispensable tool for the construction of complex molecular architectures. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the strategic application of such well-functionalized heterocyclic intermediates will undoubtedly play a crucial role in the discovery and development of new chemical entities. The continued development of more efficient and sustainable catalytic systems will further expand the synthetic utility of 2-iodo-6-methoxypyridine in the years to come.

References

-

National Center for Biotechnology Information. (n.d.). 2-Iodo-6-methylpyridine. PubChem Compound Database. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Iodo-6-Methoxy-Pyridine. Retrieved from [Link]

-

St. Martin, D. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Organic Letters. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2025, January 23). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Jetir.org. (2025, January). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (2025, August 10). 2-Iodo-3-methoxy-6-methylpyridine | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

MDPI. (n.d.). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]

-

The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Retrieved from [Link]

-

YouTube. (2019, January 7). Buchwald-Hartwig coupling. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

-

YouTube. (2019, January 7). Buchwald-Hartwig coupling. Retrieved from [Link]

Sources

- 1. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google Patents [patents.google.com]

- 2. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.rug.nl [research.rug.nl]

Technical Deep Dive: Fundamental Reactivity of 2-Iodo-6-methoxypyridine

Executive Summary

2-Iodo-6-methoxypyridine (CAS: 182275-70-3) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its bifunctional asymmetry : the molecule possesses a highly reactive electrophilic site (C2-Iodine) and a masked polar functionality (C6-Methoxy).

For the drug developer, this molecule offers a predictable gateway to 2,6-disubstituted pyridines, a motif ubiquitous in kinase inhibitors (e.g., Dabrafenib analogs) and GPCR ligands. The iodine atom serves as a "soft" handle for low-temperature metal-halogen exchange or mild transition-metal cross-coupling, while the methoxy group acts as a robust protecting group for the 2-pyridone pharmacophore, unmasked only when necessary.

Structural & Electronic Analysis

Understanding the electronic bias of the pyridine ring is prerequisite to controlling its reactivity.

-

The Inductive/Resonance Conflict: The pyridine nitrogen is naturally electron-withdrawing, making C2 and C6 electrophilic.

-

The Methoxy Effect (C6): The methoxy group is an electron-donating group (EDG) by resonance (+R) but electron-withdrawing by induction (-I). At the C6 position, the +R effect dominates, pushing electron density into the ring (specifically to C3 and C5) and rendering the pyridine nitrogen slightly more basic than in unsubstituted pyridine.

-

The Iodine Effect (C2): The iodine atom is a weak deactivator. However, the C-I bond is significantly longer and weaker (approx. 57 kcal/mol) than C-Br or C-Cl bonds. This weakness is the "reactivity hotspot," allowing chemoselective activation without disturbing the rest of the scaffold.

Synthesis: The Optimized Route

While 2-iodo-6-methoxypyridine can be purchased, in-house synthesis is often required for scale-up or isotopologue preparation. The most robust route avoids the unstable 2-iodo-6-chloropyridine intermediate.

Recommended Pathway: The "Dibromo" Displacement

This route offers the highest regiocontrol and yield.

-

Starting Material: 2,6-Dibromopyridine.

-

Step 1 (Nucleophilic Substitution): Reaction with NaOMe (1.05 eq) in MeOH.

-

Insight: Control stoichiometry strictly. Excess NaOMe leads to the 2,6-dimethoxy byproduct.

-

-

Step 2 (Halogen Exchange): The resulting 2-bromo-6-methoxypyridine is converted to the iodo-analog via a copper-catalyzed aromatic Finkelstein reaction or a Lithiation/Iodine quench sequence.

Visualization: Synthesis & Reactivity Flow

Caption: Synthetic pathway from 2,6-dibromopyridine and divergent reactivity streams for the 2-iodo-6-methoxy scaffold.

Core Reactivity Modules

Module A: The Electrophilic C-I Bond (Suzuki-Miyaura Coupling)

The C2-iodine bond is exceptionally labile toward oxidative addition by Pd(0). This allows for couplings at room temperature or mild heating, preserving sensitive functional groups on the coupling partner.

Why it works: The oxidative addition of Pd(0) into C(sp2)-I is faster than C-Br or C-Cl. The methoxy group at C6 prevents catalyst poisoning by sterically hindering the nitrogen (to a degree) and electronically reducing the Lewis basicity of the pyridine nitrogen, preventing the formation of stable, unreactive Pd-N complexes.

Experimental Protocol: C2-Arylation

Objective: Coupling with Phenylboronic acid.

-

Reagents:

-

Substrate: 2-Iodo-6-methoxypyridine (1.0 mmol)

-

Partner: Phenylboronic acid (1.2 mmol)

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.03 mmol, 3 mol%)

-

Base: K2CO3 (2.0 mmol)

-

Solvent: 1,4-Dioxane/Water (4:1, 5 mL)

-

-

Procedure:

-

Charge a reaction vial with substrate, boronic acid, base, and catalyst.[1]

-

Evacuate and backfill with Argon (3x). Critical: Oxygen poisons the active Pd(0) species.

-

Add degassed solvent via syringe.

-

Heat to 60°C for 2-4 hours. (Monitor by LCMS; Iodine displacement is usually rapid).

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

-

-

Troubleshooting:

-

Low Yield? If protodeboronation of the boronic acid is observed, switch to anhydrous conditions using CsF as the base in pure Dioxane.

-

Module B: The Nucleophilic Precursor (Metal-Halogen Exchange)

This is the most powerful feature of the molecule. Treating 2-iodo-6-methoxypyridine with an organolithium reagent triggers a Lithium-Iodine exchange rather than deprotonation.

Mechanism:

Regioselectivity Warning: While 2-methoxypyridine (without iodine) undergoes ortho-lithiation at C3 (directed by the methoxy group), the presence of the C2-Iodine overrides this. The rate of Li/I exchange at -78°C is orders of magnitude faster than proton abstraction.

Experimental Protocol: Formylation (Introduction of CHO)

-

Reagents:

-

Substrate: 2-Iodo-6-methoxypyridine (1.0 mmol)

-

Reagent: n-Butyllithium (1.1 mmol, 1.6M in hexanes) or i-PrMgCl (TurboGrignard) for milder conditions.

-

Electrophile: DMF (Dimethylformamide) (1.5 mmol)

-

Solvent: Anhydrous THF (10 mL)

-

-

Procedure:

-

Cool the THF solution of the substrate to -78°C (Dry ice/Acetone). Strict temperature control is required to prevent anion isomerization.

-

Add n-BuLi dropwise over 10 minutes. The solution often turns yellow/orange.

-

Stir for 15 minutes at -78°C.

-

Add DMF neat, dropwise.

-

Stir for 30 minutes at -78°C, then warm to 0°C.

-

Quench with sat. NH4Cl.[2]

-

Module C: Unmasking the Pyridone (Demethylation)

The methoxy group is often a "mask" for the 2-pyridone tautomer (2-hydroxy-6-iodopyridine). Converting the ether to the amide/lactam is a key step in fragment-based drug design.

-

Avoid: Aqueous HBr (Too harsh, may scramble the iodine or cause decomposition).

-

Recommended: TMSI (Iodotrimethylsilane) generated in situ.

Protocol:

-

Dissolve substrate in dry Acetonitrile.

-

Add NaI (2.0 eq) and TMSCl (2.0 eq).

-

Reflux for 2-6 hours.

-

Quench with MeOH. The mechanism involves the formation of a silyl-pyridinium species followed by nucleophilic attack of iodide on the methyl group.

Summary of Reactivity Data

| Reaction Type | Reagent Class | Target Position | Major Product | Key Constraint |

| Suzuki Coupling | Boronic Acid / Pd(0) | C2 (Iodine) | 2-Aryl-6-methoxypyridine | Requires O2-free environment. |

| Li-Halogen Exchange | n-BuLi / Electrophile | C2 (Iodine) | 2-Substituted-6-methoxypyridine | Must be run at -78°C to avoid scrambling. |

| Buchwald-Hartwig | Amine / Pd(0) | C2 (Iodine) | 2-Amino-6-methoxypyridine | Use bulky ligands (e.g., XPhos) to prevent Pd-N chelation. |

| Demethylation | TMSI or BBr3 | O-Methyl | 6-Iodopyridin-2-one | Anhydrous conditions essential. |

References

-

Synthesis and Reactivity of 2-Alkoxypyridines Source: National Institutes of Health (PubChem) URL:[Link]

-

General Suzuki-Miyaura Coupling Protocols for Pyridyl Halides Source: Organic Chemistry Portal URL:[Link]

-

Lithium-Halogen Exchange in Heterocycles: A Review Source: Heterocycles (via ResearchGate) URL:[Link]

- Source: Journal of Organic Chemistry (Snippet via Google Patents/Scholar)

Sources

Methodological & Application

Application Note: Optimized Sonogashira Coupling of 2-Iodo-6-methoxypyridine

Executive Summary

2-Iodo-6-methoxypyridine is a high-value heterocyclic scaffold, widely utilized in the synthesis of mGluR5 antagonists (e.g., MPEP analogues) and kinase inhibitors. While 2-halopyridines are generally reactive in Sonogashira cross-coupling due to the electron-deficient nature of the pyridine ring, this specific substrate presents a unique electronic and steric profile.

The 6-methoxy substituent exerts a dual influence: it electronically enriches the ring via resonance (countering the inductive withdrawal of nitrogen) and sterically hinders the C6 position, indirectly influencing the C2 reactive center. Crucially, the methoxy group reduces the Lewis basicity of the pyridine nitrogen, minimizing the risk of catalyst poisoning—a common failure mode in pyridine chemistry.

This guide provides two validated protocols:

-

Method A (Standard): A robust Pd/Cu system for rapid library synthesis.

-

Method B (High-Fidelity): A Copper-free system to eliminate Glaser homocoupling byproducts.

Substrate Analysis & Mechanistic Considerations

Electronic Profile

The 2-position of the pyridine ring is highly activated for Oxidative Addition (OA) by Palladium(0) species. The inductive effect of the ring nitrogen pulls electron density, making the C-I bond weaker and more susceptible to insertion than comparable phenyl iodides.

The "Methoxy Effect"

Unlike unsubstituted pyridine, 2-iodo-6-methoxypyridine is less prone to coordinating with the Pd(II) intermediate.

-

Advantage: The methoxy group reduces the

-donating ability of the pyridine nitrogen. -

Implication: Standard phosphine ligands (PPh3) are usually sufficient; expensive Buchwald ligands are often unnecessary unless the alkyne partner is sterically demanding.

Reaction Pathway (Graphviz)

The following diagram illustrates the dual-cycle mechanism, highlighting the critical intersection of the Palladium and Copper cycles.

Figure 1: Mechanistic cycle for Sonogashira coupling. Note that the Transmetallation step is where the Copper acetylide intercepts the Palladium intermediate.[1]

Experimental Protocols

Method A: The "Robust" Protocol (Pd/Cu)

Best for: Routine synthesis, non-precious alkynes, rapid screening. Mechanism: Classical Sonogashira with Copper co-catalysis.[2][3]

Reagents & Stoichiometry

| Component | Reagent | Equiv. | Role |

| Substrate | 2-Iodo-6-methoxypyridine | 1.0 | Electrophile |

| Alkyne | Terminal Alkyne | 1.2 | Nucleophile |

| Catalyst | PdCl₂(PPh₃)₂ | 0.03 (3 mol%) | Pd Source |

| Co-Catalyst | CuI | 0.02 (2 mol%) | Activator |

| Base | Et₃N (Triethylamine) | 3.0 | Acid Scavenger |

| Solvent | THF (Anhydrous) | 0.2 M | Medium |

Step-by-Step Procedure

-

Preparation: Oven-dry a 2-neck round-bottom flask or a sealable reaction vial. Cool under a stream of Argon or Nitrogen.[4]

-

Charging Solids: Add 2-Iodo-6-methoxypyridine (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (2 mol%) to the flask.

-

Critical: CuI is light and air-sensitive. Add it last, quickly, or use a glovebox if available.

-

-

Degassing: Evacuate and backfill with inert gas (Ar/N₂) three times.

-

Solvent Addition: Add anhydrous THF via syringe. Turn on stirring.

-

Base Addition: Add Et₃N (degassed) via syringe. The solution typically turns yellow/brown.

-

Alkyne Addition: Add the terminal alkyne dropwise.

-

Note: If the alkyne is solid, dissolve it in minimal THF and add via syringe.

-

-

Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

-

Monitoring: Check TLC. If conversion is <50% after 2 hours, heat to 45°C.

-

-

Workup: Dilute with EtOAc, wash with sat. NH₄Cl (to remove Cu), then brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Method B: The "Clean" Protocol (Copper-Free)

Best for: Avoiding Glaser homocoupling (di-alkyne formation), pharmaceutical intermediates requiring low metal residue. Mechanism: Direct carbopalladation or base-assisted deprotonation without Cu.

Reagents & Stoichiometry

| Component | Reagent | Equiv. | Role |

| Substrate | 2-Iodo-6-methoxypyridine | 1.0 | Electrophile |

| Alkyne | Terminal Alkyne | 1.5 | Nucleophile |

| Catalyst | Pd(OAc)₂ + XPhos | 2 mol% / 4 mol% | Active Catalyst |

| Alt. Catalyst | Pd(PPh₃)₄ | 5 mol% | Alternative |

| Base | Cs₂CO₃ | 2.0 | Base |

| Solvent | MeCN or DMF | 0.2 M | Solvent |

Step-by-Step Procedure

-

Catalyst Pre-complexation: In a separate vial, mix Pd(OAc)₂ and XPhos in MeCN for 10 mins under Argon to form the active ligated species (orange/red solution).

-

Main Vessel: Charge substrate and Cs₂CO₃ into the reaction vessel. Purge with Argon.

-

Combine: Add the pre-formed catalyst solution to the main vessel.

-

Alkyne Addition: Add alkyne.

-

Reaction: Heat to 60–80°C . Copper-free variations require higher energy barriers for the transmetallation-mimicking step.

-

Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.

Troubleshooting & Optimization Logic

The following decision tree helps navigate common failure modes when working with 2-iodo-6-methoxypyridine.

Figure 2: Troubleshooting decision matrix for reaction optimization.

Key Troubleshooting Notes:

-

Glaser Coupling: If you see a byproduct with a very similar Rf to your product, it is likely the homocoupled alkyne (R-C≡C-C≡C-R). This occurs if Oxygen enters the system while CuI is present. Solution: Degas solvents more rigorously (freeze-pump-thaw) or switch to Method B.

-

Catalyst Death: If the reaction turns black and stops ("plating out"), the Pd(0) is aggregating. This is rare with PPh3 ligands and aryl iodides but can happen. Solution: Add 10% extra PPh3 to stabilize the Pd species.

References

-

Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

-

MPEP Synthesis (Relevant Analogue): Carroll, F. I., et al. (2007).[5] Synthesis and pharmacological evaluation of phenylethynyl[1,2,4]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine. Journal of Medicinal Chemistry, 50(14), 3388-3391.[5] Link

-

Copper-Free Methodologies: Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[2] Angewandte Chemie International Edition, 42(48), 5993-5996. Link

-

2-Halopyridine Reactivity: Spitzner, R. (2001). Pyridine and its Derivatives. In: Science of Synthesis. Thieme Chemistry. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. depts.washington.edu [depts.washington.edu]

- 5. Synthesis and pharmacological evaluation of phenylethynyl[1,2,4]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Green chemistry methods for 2-Iodo-6-methoxypyridine reactions.

Application Note: Sustainable Functionalization of 2-Iodo-6-methoxypyridine

Executive Summary

This guide details environmentally benign protocols for the chemical transformation of 2-iodo-6-methoxypyridine , a critical pharmacophore in the synthesis of kinase inhibitors and agrochemicals. Traditional cross-coupling methods often utilize toxic dipolar aprotic solvents (DMF, NMP) and high catalyst loadings. This note introduces micellar catalysis in water , bio-based solvent systems , and mechanochemistry as superior alternatives. These methods not only reduce the E-factor (waste-to-product ratio) but also enhance reaction rates due to the "hydrophobic effect" and high concentration of reagents within micellar nanoreactors.

Chemical Profile & Reactivity

| Property | Description | Green Chemistry Implication |

| Substrate | 2-Iodo-6-methoxypyridine | Activated heteroaryl halide. |

| C2-Iodine | Highly reactive bond ( | Allows for mild, low-energy activation (Room Temp). |

| C6-Methoxy | Electron Donating Group (EDG) | Increases electron density on the ring; stabilizes Pd-oxidative addition intermediates but may deactivate nucleophilic attack in |

| Solubility | Lipophilic | Ideal for micellar catalysis (sequesters into the hydrophobic core of surfactants in water). |

Workflow Visualization

The following diagram outlines the integrated green workflow, from substrate preparation to diverse functionalization pathways.

Figure 1: Strategic Green Chemistry Workflow for 2-Iodo-6-methoxypyridine Functionalization.

Detailed Experimental Protocols

Protocol A: Aqueous Micellar Suzuki-Miyaura Coupling

Replaces DMF/Toluene with Water + Biodegradable Surfactant.

Rationale: The lipophilic 2-iodo-6-methoxypyridine and boronic acid migrate into the hydrophobic core of the surfactant micelles (e.g., TPGS-750-M). This creates a high local concentration, accelerating the reaction without external heat.

Materials:

-

Substrate: 2-Iodo-6-methoxypyridine (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 equiv)

-

Catalyst:

(1 mol%) - High turnover, robust. -

Surfactant: 2 wt% TPGS-750-M in degassed water.

-

Base: Triethylamine (

) (3.0 equiv).

Step-by-Step Procedure:

-

Preparation: In a reaction vial equipped with a stir bar, dissolve TPGS-750-M (vitamin E derivative) in water to make a 2 wt% solution.

-

Loading: Add 2-iodo-6-methoxypyridine (1 mmol, 235 mg) and the arylboronic acid (1.2 mmol).

-

Catalyst Addition: Add

(6.5 mg, 0.01 mmol). -

Activation: Add

(0.42 mL, 3 mmol). Cap the vial under air (or Argon if the boronic acid is oxidation-sensitive). -

Reaction: Stir vigorously (1000 rpm) at Room Temperature (25°C) for 2–4 hours.

-

Checkpoint: Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The micellar emulsion may look milky.

-

-

Work-up (In-Flask Extraction): Add a minimal amount of green solvent (e.g., Ethyl Acetate or 2-MeTHF) to the reaction vessel and stir gently. Stop stirring; the organic layer will separate on top of the aqueous surfactant layer.

-

Recycling: The aqueous bottom layer (containing surfactant and catalyst remnants) can often be reused for a second run.

Green Metric: E-Factor < 5 (compared to >25 for traditional DMF methods).

Protocol B: Copper-Free Sonogashira Coupling in Ethyl Lactate

Eliminates Copper waste and uses a bio-renewable solvent.

Rationale: Ethyl lactate is a biodegradable solvent derived from corn. Copper co-catalysts are avoided to prevent Glaser homocoupling of alkynes and reduce heavy metal impurities in pharmaceutical intermediates.

Materials:

-

Substrate: 2-Iodo-6-methoxypyridine (1.0 equiv)

-

Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)

-

Catalyst: Pd/C (10 wt% loading) or

(2 mol%). -

Base: DABCO (2.0 equiv) or

. -

Solvent: Ethyl Lactate.

Step-by-Step Procedure:

-

Solvent Prep: Degas Ethyl Lactate (3 mL per mmol substrate) by sparging with nitrogen for 10 mins.

-

Assembly: Charge a flask with 2-iodo-6-methoxypyridine (1 mmol), Pd catalyst, and base.

-

Addition: Add the alkyne and solvent.

-

Reaction: Heat to 60°C for 6 hours.

-

Note: The iodine at C2 is reactive enough that high temperatures (reflux) are rarely needed.

-

-

Filtration: Filter the mixture through a pad of Celite (or a sintered glass funnel) to recover the heterogeneous Pd/C catalyst for reuse.

-

Isolation: Evaporate the ethyl lactate (boiling point ~154°C) under reduced pressure or perform a water wash to remove the water-soluble solvent.

Mechanistic Insight: The "Green" Advantage

The following DOT diagram illustrates the Micellar Catalytic Cycle, highlighting why water is a viable medium for this lipophilic substrate.

Figure 2: Mechanism of Surfactant-Mediated Catalysis in Water.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Green Solution |

| Low Conversion | Substrate not dissolving in micelle. | Add a co-solvent "spike" (5% acetone or THF) to help initial dissolution. |

| Homocoupling (Alkyne) | Presence of Oxygen in Sonogashira. | Ensure rigorous degassing; switch to Cu-free conditions (Protocol B). |

| Pd Leaching | Catalyst decomposition. | Use heterogeneous Pd/C or Pd-EnCat™ (encapsulated) to minimize metal residues. |

| Hydrolysis of Iodine | High pH + High Temp. | The 6-methoxy group stabilizes the ring, but avoid strong hydroxide bases at >80°C. Use carbonates or phosphates. |

References

-

Lipshutz, B. H., & Ghorbani, F. (2011). Transition Metal Catalyzed Cross-Couplings Liberated from Organic Solvents: Aqueous Micellar Catalysis.Green Chemistry , 13, 1123.

-

Handa, S., et al. (2018).[1] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions.[1]Organic Letters , 20(2), 542–545.[1]

-

Bai, L., et al. (2013). Palladium-Catalyzed Ligand-Free Suzuki–Miyaura Cross-Coupling in Water: A Green Approach.Tetrahedron Letters , 54(29), 3781-3784.

-

Gao, H., et al. (2014). Recent Advances in Green Solvents for Cross-Coupling Reactions.[2]ACS Sustainable Chemistry & Engineering , 2(12), 2699-2719.

-

Sheldon, R. A. (2017). The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability.Green Chemistry , 19, 18-43.

Sources

Troubleshooting & Optimization

Technical Support Center: Buchwald-Hartwig Amination of Electron-Rich Pyridines